molecular formula C8H13NO5 B1378931 2-Oxa-6-azaspiro[3.4]octane oxalate CAS No. 1408075-00-2

2-Oxa-6-azaspiro[3.4]octane oxalate

Cat. No.: B1378931
CAS No.: 1408075-00-2
M. Wt: 203.19 g/mol
InChI Key: BCXRHUMGWMWGLN-UHFFFAOYSA-N
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Description

“2-Oxa-6-azaspiro[3.4]octane oxalate” is a chemical compound with the molecular formula C14H24N2O6 . It is involved in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives, which exhibits epidermal growth factor receptor (EGFR) inhibitory activities .


Synthesis Analysis

The synthesis of “this compound” involves a [3+2] cycloaddition . This improved synthesis method allows for the production of multi-gram quantities of the compound in relatively high yields .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a spirocyclic structure, which includes an oxygen atom and a nitrogen atom . The InChI string of the compound is InChI=1S/2C6H11NO.C2H2O4/c2*1-2-7-3-6(1)4-8-5-6;3-1(4)2(5)6/h2*7H,1-5H2;(H,3,4)(H,5,6) .


Chemical Reactions Analysis

“this compound” is used as a reactant in the preparation of aminopyridine derivatives as PI3K inhibitors .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 316.35 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 316.16343649 g/mol . The topological polar surface area of the compound is 117 Ų .

Scientific Research Applications

Synthesis and Drug Discovery

  • Multifunctional Modules in Drug Discovery : 2-Oxa-6-azaspiro[3.4]octane oxalate is part of a class of compounds synthesized for use as multifunctional modules in drug discovery. These novel spirocycles are designed for structural diversity and have been created through robust, step-economic routes. Enantioselective approaches to these spirocycles have also been reported, enhancing their potential in drug development (Li, Rogers-Evans, & Carreira, 2013).

Chemical Synthesis and Modification

  • Enhanced Chemical Synthesis : The compound has been synthesized through improved routes, particularly using (3+2) cycloaddition. This synthesis has allowed the production of the compound in multi-gram quantities with relatively high yields, indicating its potential for large-scale production and use in various chemical applications (王雯, 陆秀宏, 董肖椿, & 赵伟利, 2015).

Structural and Conformational Analysis

  • NMR Spectroscopy for Structural Analysis : 1-Oxa-2-azaspiro[2.5]octane derivatives, closely related to 2-Oxa-6-azaspiro[3.4]octane, have been analyzed using NMR spectroscopy. This analysis determined their relative configuration and preferred conformations, which is crucial for understanding their chemical behavior and potential applications (Montalvo-González & Ariza-Castolo, 2012).

Improved Properties for Application

  • Synthesis and Properties Enhancement : There has been research on improving the synthesis of related bicyclic spiro compounds, like 2-oxa-6-azaspiro[3.3]heptane, often isolated as oxalate salts. The isolation as sulfonic acid salts has yielded more stable and soluble products, enhancing their applicability (van der Haas et al., 2017).

Safety and Hazards

The safety data sheet for “2-Oxa-6-azaspiro[3.4]octane oxalate” advises against food, drug, pesticide, or biocidal product use . It is recommended to wash face, hands, and any exposed skin thoroughly after handling . If swallowed or in contact with skin, it can be harmful .

Future Directions

The design and synthesis of surrogates of “2-Oxa-6-azaspiro[3.4]octane oxalate” may help to explore the chemical and patent space in medicinal chemistry . The compound’s involvement in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives, which exhibits EGFR inhibitory activities, suggests potential applications in the development of new drugs .

Properties

IUPAC Name

2-oxa-7-azaspiro[3.4]octane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.C2H2O4/c1-2-7-3-6(1)4-8-5-6;3-1(4)2(5)6/h7H,1-5H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXRHUMGWMWGLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12COC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523570-96-8
Record name 2-Oxa-6-azaspiro[3.4]octane, ethanedioate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523570-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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